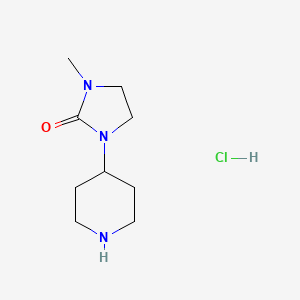![molecular formula C7H9ClN2 B1423442 2,3-dihidro-1H-pirrolo[3,2-c]piridina clorhidrato CAS No. 5912-19-6](/img/structure/B1423442.png)
2,3-dihidro-1H-pirrolo[3,2-c]piridina clorhidrato
Descripción general
Descripción
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride: is a heterocyclic compound that contains both pyrrole and pyridine rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. It has been investigated for its activity against various biological targets .
Medicine: In medicinal chemistry, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors involved in disease pathways .
Industry: Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
The primary target of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in various biological processes, including metabolism, cell signaling, and DNA repair .
Mode of Action
The compound interacts with its target, NAMPT, by inhibiting its activity . This inhibition disrupts the biosynthesis of NAD+, leading to changes in cellular processes that depend on NAD+ .
Biochemical Pathways
By inhibiting NAMPT, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride affects the NAD+ biosynthesis pathway . This disruption can have downstream effects on various cellular processes, including energy metabolism, cell signaling, and DNA repair, all of which rely on NAD+ .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . The compound’s lipophilicity and water solubility suggest it may have good bioavailability .
Result of Action
The inhibition of NAMPT by 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride leads to a decrease in NAD+ levels, which can affect various cellular processes . For example, it has demonstrated potent anti-NAMPT activity and antiproliferative effects in a PC-3 mouse xenograft model .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the compound . For instance, in vitro pharmacokinetic studies have confirmed the stability of the compound in both simulated gastric fluid and simulated intestinal fluid . .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolopyridine derivatives can exhibit potent activities against certain biochemical targets .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
Related compounds have been shown to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have stable pharmacokinetic properties in both simulated gastric fluid and simulated intestinal fluid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of solid alumina and room temperature conditions has been reported for efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and alkylation reactions often use reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyridine and pyrrole derivatives, which can be further utilized in organic synthesis .
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit a wide range of biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds are structurally similar and have been studied for their biomedical applications.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Another closely related compound with potential therapeutic applications.
Uniqueness: 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific ring structure and the presence of both pyrrole and pyridine rings.
Propiedades
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-4-9-7-2-3-8-5-6(1)7;/h2-3,5,9H,1,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHLBKDUXJRKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-19-6 | |
| Record name | 1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)
![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)



![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)






![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)

